BenchChemオンラインストアへようこそ!

2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide

Impurity Profiling Structural Elucidation NMR Spectroscopy

2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide (CAS 1197811-72-5), also known as Ezetimibe Ring-Open Impurity, is a process-related impurity arising during the synthesis of the cholesterol absorption inhibitor ezetimibe. It is a synthetic compound with the molecular formula C24H23F2NO3 and a molecular weight of 411.44 g/mol.

Molecular Formula C24H23F2NO3
Molecular Weight 411.449
CAS No. 1197811-72-5
Cat. No. B589071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide
CAS1197811-72-5
Synonyms(αR,δS)-4-Fluoro-N-(4-fluorophenyl)-δ-hydroxy-α-[(4-hydroxyphenyl)methyl]benzenepentanamide; 
Molecular FormulaC24H23F2NO3
Molecular Weight411.449
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CCC(C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O
InChIInChI=1S/C24H23F2NO3/c25-19-6-3-17(4-7-19)23(29)14-5-18(15-16-1-12-22(28)13-2-16)24(30)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23,28-29H,5,14-15H2,(H,27,30)/t18-,23+/m1/s1
InChIKeyCJMGACWDXHCPAC-JPYJTQIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezetimibe Ring-Open Impurity CAS 1197811-72-5: A Critical Reference Standard for Pharmaceutical Analysis and ANDA Submissions


2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide (CAS 1197811-72-5), also known as Ezetimibe Ring-Open Impurity, is a process-related impurity arising during the synthesis of the cholesterol absorption inhibitor ezetimibe [1]. It is a synthetic compound with the molecular formula C24H23F2NO3 and a molecular weight of 411.44 g/mol [2]. This impurity was first identified and structurally elucidated by Raman et al. (2010) using LC-MS/MS and NMR, and its formation mechanism via debenzylation of benzyl ezetimibe has been well characterized [1]. Given its prevalence at levels up to 0.8% in ezetimibe API, it is a mandatory reference standard for impurity profiling, method validation, and quality control in pharmaceutical development [2].

Why Generic Impurity Standards Cannot Replace CAS 1197811-72-5 in Ezetimibe Quality Control


Ezetimibe-related impurities are structurally diverse, differing in the presence or absence of the β-lactam ring, hydroxyl groups, and fluorine atoms. These structural variations lead to distinct chromatographic retention times, mass spectrometric fragmentation patterns, and spectroscopic signatures [1]. Regulatory guidelines (ICH Q3A/Q3B) mandate the identification and quantification of each specific impurity above the 0.1% threshold [2]. Substituting a different impurity standard, such as the desfluoro impurity or the tetrahydropyran degradant, would result in inaccurate retention time matching, erroneous quantification, and potential regulatory non-compliance. The ring-open impurity's unique formation pathway (debenzylation vs. thermal degradation) further necessitates its specific use in process control and stability studies [1].

Quantitative Differentiation of CAS 1197811-72-5 Against Ezetimibe and Its Related Impurities


Structural Confirmation: 2D-NOESY NMR Distinguishes Ring-Open Amide from Ezetimibe's β-Lactam Core

The compound's structure as the ring-open pentanamide was unambiguously confirmed by 2D-NOESY NMR, which assigned the labile proton chemical shift and verified the absence of the azetidin-2-one ring present in ezetimibe [1]. The molecular formula differs by two hydrogen atoms (C24H23F2NO3 vs. C24H21F2NO3 for ezetimibe), corresponding to the ring-opening hydration [1].

Impurity Profiling Structural Elucidation NMR Spectroscopy

Impurity Level Prevalence: 0.05–0.8% vs. Desfluoro Impurity 0.05–0.15% in Ezetimibe API

During the synthesis of ezetimibe, the ring-open impurity was detected by HPLC analysis at levels ranging from 0.05% to 0.8%, which is significantly broader and higher than the desfluoro impurity range of 0.05% to 0.15% [1][2]. This wider range reflects the sensitivity of the ring-open impurity formation to debenzylation reaction conditions.

Process Chemistry Impurity Quantification HPLC Analysis

Molecular Weight Differentiation: +2.01 Da vs. Ezetimibe and +18.0 Da vs. 3-Dehydroxy Impurity

The compound has a molecular weight of 411.44 g/mol (C24H23F2NO3), which is 2.01 Da higher than ezetimibe (409.43 g/mol, C24H21F2NO3) and 18.0 Da higher than impurity-II (3-dehydroxy ezetimibe, 393.45 g/mol, C24H21F2NO2) [1]. These mass differences enable unambiguous MS identification and prevent misassignment during impurity profiling.

Mass Spectrometry Impurity Identification LC-MS

Validated HPLC Separation: Baseline Resolution from Ezetimibe and 10 Co-eluting Impurities

A validated stability-indicating RP-HPLC method demonstrated baseline separation of the ring-open impurity from ezetimibe and 10 other related substances on a Phenomenex Luna Phenyl-Hexyl column, with a method sensitivity of 0.3 μg/mL [1]. The method was validated per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

HPLC Method Validation Pharmaceutical Analysis Related Substances

Distinct Formation Mechanism: Debenzylation Byproduct vs. Thermal/Acid Degradants

The ring-open impurity originates specifically from incomplete debenzylation of the benzyl ezetimibe intermediate during Pd/C-catalyzed hydrogenation, a step that is critical for final API purity [1]. In contrast, the tetrahydropyran impurity forms under thermal, acid, base, and oxidative stress conditions, representing a degradation product rather than a process impurity [2].

Process Chemistry Impurity Formation Debenzylation

Regulatory Utility: Certified Reference Standard for ANDA Method Validation and QC Release

The compound is commercially available from multiple vendors as a certified reference standard with full characterization data (NMR, MS, IR, HPLC purity) compliant with ICH Q3A/Q3B guidelines [1]. It is explicitly used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial ezetimibe production .

Regulatory Science ANDA Submissions Reference Standards

Optimal Use Cases for CAS 1197811-72-5 in Pharmaceutical Development and Quality Control


Impurity Profiling and Method Validation for ANDA Submissions

As a well-characterized process impurity of ezetimibe, CAS 1197811-72-5 is an essential component of the impurity profiling package required for ANDA submissions. It is used as a reference marker to establish system suitability, confirm retention times in HPLC methods, and validate method specificity as per ICH Q2(R1) [1]. The validated HPLC method developed by Luo et al. (2015) provides a proven framework for separating and quantifying this impurity alongside 10 other related substances [1].

Quality Control Release Testing of Ezetimibe API and Drug Products

In QC laboratories, this certified reference standard is employed for the quantitative determination of the ring-open impurity in ezetimibe drug substance and finished drug products. The compound's distinct molecular weight (411.44 g/mol) and chromatographic behavior ensure unambiguous peak identification during routine batch release testing, helping manufacturers maintain compliance with the ICH Q3A 0.1% identification threshold [1].

Process Development and Optimization of Debenzylation Reaction Conditions

Since the ring-open impurity arises specifically from incomplete debenzylation of benzyl ezetimibe during Pd/C-catalyzed hydrogenation [1], process chemists can use this reference standard to monitor the reaction progress and optimize operating parameters (e.g., hydrogen pressure, catalyst loading, reaction time) to minimize its formation. This targeted process control reduces batch rejection rates and improves API yield.

Stability Studies and Degradation Product Differentiation

In forced degradation and stability studies, CAS 1197811-72-5 serves as a critical marker to differentiate process impurities from degradation products. The ring-open impurity (a process impurity) must be distinguished from the tetrahydropyran impurity (a degradation product formed under thermal and acid stress) [1]. Using the correct reference standard prevents misclassification of impurities and ensures accurate stability-indicating method validation.

Quote Request

Request a Quote for 2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.